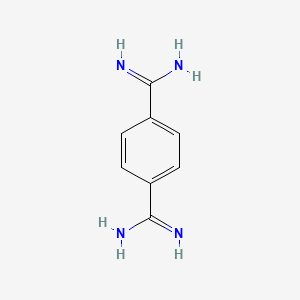

Terephthalamidine

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

benzene-1,4-dicarboximidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N4/c9-7(10)5-1-2-6(4-3-5)8(11)12/h1-4H,(H3,9,10)(H3,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNMMLGAPDZGRJJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=N)N)C(=N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10165538 | |

| Record name | Terephthalamidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10165538 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15411-54-8 | |

| Record name | 1,4-Benzenedicarboximidamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15411-54-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Terephthalamidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015411548 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Terephthalamidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10165538 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,4-diamidinobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Derivatization of Terephthalamidine

Established Synthetic Pathways for Terephthalamidine and its Precursors

The synthesis of this compound dihydrochloride (B599025), a common form of this compound used in chemical reactions, typically involves 1,4-dicyanobenzene (terephthalonitrile) as a key precursor. A reported method for its synthesis includes reacting 1,4-dicyanobenzene with lithium bis(trimethylsilyl)amide (LiN(SiMe3)2) in tetrahydrofuran (B95107) (THF) at 0 °C, followed by stirring at 25 °C. The reaction is then quenched with an acidic ethanol (B145695) solution (6 M HCl–EtOH) and allowed to precipitate overnight. The resulting precipitate is filtered, washed with diethyl ether, and recrystallized from a water-ethanol mixture, achieving high yields, often around 95%. wikipedia.orgfishersci.ca

Condensation Reactions with Terephthalic Acid Derivatives and Amidine Precursors

This compound acts as a vital amidine precursor in condensation reactions, notably in the formation of Covalent Triazine Frameworks (CTFs). These reactions typically involve the condensation of this compound with aromatic aldehydes, which can be considered derivatives of terephthalic acid. The process initiates with the formation of a Schiff base through a nucleophilic addition reaction between the primary amine of this compound and the aldehyde's carbonyl group. This Schiff base then undergoes a Michael addition with another amidine molecule, leading to the formation of a dihydrotriazine intermediate. Subsequent oxidation, often facilitated by the solvent dimethyl sulfoxide (B87167) (DMSO), results in the stable triazine ring formation. fishersci.sesigmaaldrich.com

Specific Reaction Conditions (e.g., controlled pH and temperature)

The synthesis of CTFs utilizing this compound as a monomer is typically carried out under controlled conditions to optimize yield and crystallinity. Common reaction parameters include:

Temperature: Reactions are often conducted at elevated temperatures, ranging from 60 °C to 160 °C, often in a stepwise heating process (e.g., 100 °C for 24 h, then 120 °C for 24 h, and finally 160 °C for 48 h). mdpi.com Mild conditions, such as 120 °C at ambient pressure, are also reported for large-scale synthesis. nih.govoaepublish.comresearchgate.net

Solvent: Dimethyl sulfoxide (DMSO) is a frequently used solvent, sometimes in combination with co-solvents like o-dichlorobenzene (o-DCB). mdpi.comwikipedia.org

Catalyst: Cesium carbonate (Cs2CO3) is a common base catalyst employed in these condensation reactions. fishersci.sesigmaaldrich.commdpi.comwikipedia.org Potassium carbonate (K2CO3) has also been reported as a catalyst. fishersci.no

Atmosphere: Reactions are typically performed under an inert atmosphere, such as nitrogen (N2), to prevent undesired side reactions. wikipedia.org

The control over monomer feeding rate has been identified as a crucial factor in influencing the crystallinity of the resulting CTFs. Slow monomer addition can lead to highly crystalline CTFs by regulating nucleation and crystal growth rates. nih.govoaepublish.com

Synthesis of this compound Derivatives

The primary route for synthesizing derivatives of this compound, as extensively documented in recent research, involves its direct incorporation into larger polymeric structures, most notably Covalent Triazine Frameworks (CTFs). In this context, this compound serves as a key monomer, and the resulting CTFs represent its derivatized forms, where the original amidine functional groups are integral to the new framework's structure. fishersci.sesigmaaldrich.commdpi.comnih.govoaepublish.comresearchgate.netwikipedia.orgfishersci.nofishersci.co.ukatamanchemicals.comnih.govcenmed.com

Modification of Functional Groups for Enhanced Activity

For example, using different aldehyde monomers like 2,5-dimethoxyterephthalaldehyde (B1268428) or 4-(hydroxymethyl)benzaldehyde (B2643722) with this compound allows for the synthesis of CTFs with varied structural and electronic properties, which in turn can influence their performance in applications such as photocatalysis. fishersci.semdpi.com

Formation of Covalent Triazine Frameworks (CTFs) utilizing this compound

This compound is a fundamental monomer for the construction of Covalent Triazine Frameworks (CTFs), a class of porous organic polymers characterized by stable triazine linkages. These frameworks are formed through polycondensation reactions, where this compound reacts with various aromatic aldehydes. fishersci.sesigmaaldrich.commdpi.comnih.govoaepublish.comresearchgate.netwikipedia.orgfishersci.no The resulting CTFs exhibit properties such as high surface areas and efficient charge transfer capabilities, making them suitable for applications like photocatalysis. fishersci.sewikipedia.org

The general synthesis procedure for CTF materials involves combining an aldehyde monomer (e.g., terephthalaldehyde), this compound, a base catalyst (e.g., Cs2CO3), and a solvent (e.g., DMSO). The mixture is then heated under specific temperature profiles. mdpi.com

Table 1: Examples of CTF Synthesis using this compound

| Aldehyde Monomer | This compound (mmol) | Cs2CO3 (mmol) | Solvent | Temperature Profile | Yield (%) | Reference |

| 2,5-Dimethoxyterephthalaldehyde | 1.0 | 2.2 | DMSO/o-DCB | 100 °C (24h), 120 °C (24h), 160 °C (48h) | 70 | mdpi.com |

| p-Phthalaldehyde | 1.0 | 2.2 | DMSO | 100 °C (24h), 120 °C (24h), 160 °C (48h) | 67-71 | mdpi.com |

| 4-(Hydroxymethyl)benzaldehyde | 1.0 | 2.2 | DMSO/o-DCB | 100 °C (24h), 120 °C (24h), 160 °C (48h) | 63-68 | mdpi.com |

| 1,4-Phthalaldehyde | (dihydrochloride) | (K2CO3) | (solvent not specified) | 120 °C (ambient pressure) | N/A | nih.govoaepublish.com |

| 2,2′-Bipyridyl-5,5′-dialdehyde | (dihydrochloride) | 0.75 | DMSO | 100 °C (30 min), then slow addition at 90 μL min−1 | N/A | wikipedia.org |

| 4,4'-(thiophene-2,5-diyl)dibenzaldehyde | 1.0 | 2.2 | DMSO/H2O | 60 °C, 80 °C, 100 °C (12h each) | N/A |

Solvothermal Synthesis of CTFs

Solvothermal synthesis is a prominent method for preparing CTFs from this compound. This technique involves heating reactants in a sealed vessel under autogenous pressure, often using high boiling point solvents. For instance, CTFs have been synthesized via polycondensation between terephthalaldehyde (B141574) and this compound dihydrochloride under solvothermal conditions. nih.gov

A typical solvothermal synthesis for CTFs using this compound dihydrochloride involves dissolving the amidine and an aldehyde monomer (e.g., 2,6-pyridinedicarboxaldehyde (B58191) or isophthalaldehyde) along with cesium carbonate in DMSO and water. The mixture is then heated, for example, at 100 °C for 24 hours. atamanchemicals.com While solvothermal synthesis can lead to highly crystalline materials, the rate of bond formation must be controlled to prevent the formation of amorphous products. fishersci.co.uk

Table 2: Solvothermal CTF Synthesis Conditions and Outcomes

| Aldehyde Monomer | This compound Precursor | Catalyst | Solvent | Temperature (°C) | Time (h) | Crystallinity | Surface Area (m²/g) | Reference |

| Terephthalaldehyde | This compound dihydrochloride | K2CO3 | N/A | 120 | N/A | Amorphous | 283 | fishersci.no |

| 2,6-Pyridinedicarboxaldehyde | This compound dihydrochloride | Cs2CO3 | DMSO/H2O | 100 | 24 | Amorphous | 104 | atamanchemicals.com |

| Isophthalaldehyde | This compound dihydrochloride | Cs2CO3 | DMSO/H2O | 100 | 24 | Amorphous | 27 | atamanchemicals.com |

Ionothermal Synthesis of CTFs

Ionothermal synthesis is a method for preparing CTFs that utilizes hot ionic liquids as both solvent and catalyst for the polymerization of monomer precursors. mdpi.com This approach is primarily employed for the trimerization of aromatic nitriles, such as 1,3,5-benzenetrinitrile or terephthalonitrile, to form triazine rings. mdpi.com High polymerization temperatures, often exceeding 350 °C to 400 °C, and anaerobic environments are typically required for these free radical reactions. mdpi.comnih.gov While ionothermal synthesis can lead to highly crystallized samples, especially when eutectic salt systems like NaCl-KCl-ZnCl2 are used to reduce polymerization temperatures, it can also lead to partial carbonization and coking due to the harsh conditions and long reaction times. mdpi.comacs.orgnih.gov

Post-synthetic Modification of Imine Linkages in CTFs

Post-synthetic modification (PSM) is a powerful strategy to functionalize Covalent Organic Frameworks (COFs), including those with imine linkages. This approach involves transforming existing reactive sites or linkages within the pre-formed framework. chemrxiv.orgnih.govrsc.orgresearchgate.net For instance, imine linkages (–C=N–) in COFs can be reduced to more hydrolytically stable secondary amine linkages (–CH2–NH–) using reducing agents like formic acid. chemrxiv.orgnih.govacs.org These newly formed amine linkages can then serve as reactive centers for further functionalization of the pore walls, allowing for the introduction of various functional groups. nih.govrsc.org This strategy enables the fine-tuning of material properties, such as water adsorption capabilities, while retaining the framework's crystallinity and porosity. chemrxiv.orgacs.org

Specific Examples of this compound-based CTF Synthesis (e.g., CTF-Ph, Bpy-CTF)

This compound dihydrochloride is a common starting material for the synthesis of various CTFs.

Bpy-CTF: Bpy-CTF (bipyridine-linked CTF) is synthesized via a condensation reaction between 2,2'-bipyridyl-5,5'-dialdehyde and this compound dihydrochloride. liverpool.ac.ukrsc.org The synthesis typically involves stirring this compound dihydrochloride, cesium carbonate, and dimethyl sulfoxide (DMSO) at an elevated temperature (e.g., 100 °C) under an inert atmosphere (N2). A solution of 2,2'-bipyridyl-5,5'-dialdehyde in DMSO is then added slowly to this mixture. liverpool.ac.ukrsc.org The resulting product, Bpy-CTF, has shown high photocatalytic oxygen evolution rates, attributed to its strong light absorption, high surface area, and the ability of bipyridine units to coordinate with metals like cobalt for enhanced charge separation and water oxidation. researchgate.netliverpool.ac.ukrsc.org

CTF-Ph: While the prompt specifically asks for "CTF-Ph", the search results indicate that this compound is often used with dialdehydes to form imine-linked frameworks that are referred to as CTFs or precursors to triazine-containing CTFs. For example, CTF-HUST-1, a crystalline CTF, was synthesized via the low-temperature polycondensation reaction of 1,4-phthalaldehyde (terephthalaldehyde) and this compound dihydrochloride. nih.gov Similarly, other CTFs, such as CTF-Py (pyrene-based CTF) and Th-CTF (thiophene-based CTF), also utilize this compound dihydrochloride in condensation reactions with specific dialdehyde (B1249045) monomers like TFPP (tetrakis(4-formylphenyl)pyrene) or 4,4'-(thiophene-2,5-diyl)dibenzaldehyde, respectively, in the presence of a base and solvent like DMSO. scispace.comrsc.org These reactions often involve multi-step heating profiles to ensure polymerization. scispace.comrsc.orgrsc.org

Purification and Isolation Techniques for this compound and its Derivatives

Purification and isolation are critical steps to obtain high-purity this compound and its CTF derivatives.

For This compound dihydrochloride , recrystallization is a common and effective purification method. After synthesis, the crude product, often obtained as a precipitate, is washed (e.g., with diethyl ether) and then recrystallized from a suitable solvent mixture, such as water-ethanol. researchgate.net This process leverages differences in solubility to separate the desired compound from impurities.

For CTFs and their derivatives , purification often involves a series of washing steps to remove unreacted monomers, oligomers, catalysts, and residual solvents. For instance, after the synthesis of CTFs like Bpy-CTF or CTF-Py, the crude product is typically washed with dilute acid (e.g., HCl) to remove residual base (like cesium carbonate), followed by extensive washing with organic solvents such as dimethylformamide (DMF) or ethanol to remove unreacted monomers or oligomers. scispace.comrsc.org Deionized water washes are also common. scispace.comrsc.org Finally, the purified product is often dried, for example, in a vacuum oven. rsc.org

Other general purification techniques applicable to organic compounds and polymers, which may be relevant for this compound and its derivatives depending on their physical state and properties, include:

Column Chromatography: A versatile method for separating compounds based on their differential adsorption to a stationary phase. athmicbiotech.com

Thin-Layer Chromatography (TLC): Useful for monitoring purification progress and identifying components. athmicbiotech.com

Solvent-Solvent Extraction (Liquid-Liquid Extraction): Separates compounds based on their differential solubility in immiscible solvents. athmicbiotech.com

Preparative High-Performance Liquid Chromatography (HPLC): For purifying larger quantities of compounds quickly and efficiently, especially for complex mixtures. athmicbiotech.com

Melt Crystallization: A solvent-free method primarily for purifying organic compounds, which can achieve high purity. mdpi.com

Quenching Recrystallization: Specifically for compounds like terephthalaldehyde (a related dialdehyde often used in CTF synthesis), dissolving the impure compound in an aromatic solvent at high temperature and then rapidly cooling (quenching) the solution can induce recrystallization of the high-purity product. google.com

The choice of purification technique depends on the specific properties of the compound, the nature of impurities, and the desired purity level.

Coordination Chemistry of Terephthalamidine

Terephthalamidine as a Ligand in Metal Complexes

The presence of nitrogen-containing amidine groups makes this compound a suitable ligand for forming coordinate covalent bonds with metal centers. These functional groups can act as Lewis bases, donating electron pairs to electron-accepting metal ions fishersci.ca.

Coordination Preferences and Geometry with Transition Metal Ions

This compound has been demonstrated to function as a bridging ligand in the synthesis of complex metal structures. For instance, it has been utilized in the convergent assembly of novel [Mo2]-bridge-[Mo2] complexes researchgate.netnih.govresearchgate.net. In these instances, the this compound ligand bridges two dimolybdenum units, facilitating electronic interactions between them researchgate.netnih.gov. The specific coordination mode involves the nitrogen atoms of the amidine groups.

The coordination geometry around a central metal ion is primarily determined by its coordination number, which is the number of ligand atoms directly bonded to it fishersci.canih.govccspublishing.org.cnmdpi.comcsbsju.eduwikipedia.org. Common geometries observed in transition metal complexes include:

Linear: Coordination number 2 mdpi.comcsbsju.edu.

Tetrahedral or Square Planar: Coordination number 4 fishersci.canih.govccspublishing.org.cnmdpi.comcsbsju.eduwikipedia.orghawaii.edu. The specific geometry (tetrahedral or square planar) for a coordination number of four in transition metal complexes is influenced by factors such as the metal's d-electron count and crystal field stabilization energy nih.govccspublishing.org.cncsbsju.eduhawaii.edu.

Octahedral: Coordination number 6 fishersci.canih.govccspublishing.org.cnmdpi.comcsbsju.eduwikipedia.orghawaii.edu. This is a prevalent geometry where six donor atoms are arranged at the corners of an octahedron around the metal ion fishersci.caccspublishing.org.cn.

The versatility of amidine-based ligands, including this compound, allows for various coordination states such as monodentate, bridging, and chelating modes researchgate.net. As a bidentate ligand, this compound could form chelate rings, while its bifunctional nature with two spatially separated amidine groups on a rigid benzene (B151609) backbone makes it particularly well-suited for bridging multiple metal centers or forming extended structures.

Table 1: Common Coordination Numbers and Geometries in Transition Metal Complexes

| Coordination Number | Common Geometries | Example |

| 2 | Linear | [Ag(NH₃)₂]⁺ ccspublishing.org.cn |

| 4 | Tetrahedral, Square Planar | [Ni(CO)₄] (Tetrahedral), [Pt(NH₃)₂Cl₂] (Square Planar) ccspublishing.org.cnhawaii.edu |

| 5 | Trigonal Bipyramidal, Square Pyramidal | [CoCl₅]²⁻ (Trigonal Bipyramidal) ccspublishing.org.cn |

| 6 | Octahedral | [Co(H₂O)₆]²⁺ ccspublishing.org.cnhawaii.edu |

Formation of Metallosupramolecular Assemblies

This compound serves as a key building block in the synthesis of Covalent Triazine Frameworks (CTFs) nih.gov. CTFs are a class of porous organic polymers formed through the trimerization of nitriles uni.lu. These frameworks, characterized by high porosity and exceptional stability, can incorporate nitrogen-rich functionalities that provide robust binding sites for metal complexes uni.lu.

Metal-Organic Frameworks (MOFs) are another significant class of metallosupramolecular assemblies, constructed from metal ions or metal clusters linked by organic ligands through coordination bonds mdpi.comcas.org. This compound, with its rigid benzene core and two amidine groups, possesses the structural characteristics suitable for acting as an organic linker in such extended porous materials. The Lewis basicity of its nitrogen atoms can facilitate the coordination-driven self-assembly processes required to form these ordered, porous structures uni.lunih.gov. While direct examples of this compound-based MOFs were not explicitly detailed in the search results, its role in forming CTFs that can subsequently host metal complexes highlights its potential in the broader field of metallosupramolecular chemistry for creating functional porous materials.

Ligand Design for Specific Coordination Numbers (e.g., Gd(III) complexes)

Ligand design is crucial for tailoring the properties of metal complexes, particularly for applications like magnetic resonance imaging (MRI) contrast agents, which often utilize Gadolinium(III) (Gd(III)) complexes nih.govethz.chlibretexts.orgwikipedia.org. While the provided search results primarily discuss "terephthalamide" (a related but distinct compound) in the context of Gd(III) complexes researchgate.netnih.govresearchgate.net, the principles of ligand design are broadly applicable.

For Gd(III) complexes used as MRI contrast agents, key parameters influenced by ligand design include thermodynamic stability, kinetic inertness, relaxivity (the ability to enhance the relaxation rate of water protons), and the number of coordinated water molecules nih.govethz.chlibretexts.orgwikipedia.org. Ligands are designed to provide a specific coordination environment, often aiming for high coordination numbers (e.g., 8 or 9 for Gd(III)) while leaving one or two coordination sites available for fast-exchanging water molecules ethz.chnih.gov. The local coordination environment and the ligand type directly impact the zero-field splitting (ZFS) parameter, which is inversely proportional to the observed DNP (Dynamic Nuclear Polarization) enhancements in Gd(III) complexes ethz.ch.

This compound, with its two amidine groups, offers a rigid aromatic scaffold with nitrogen donor atoms. These amidine groups could be incorporated into larger, more complex chelating ligands designed to encapsulate Gd(III) ions. Such modifications would aim to achieve the desired coordination number and geometry, optimize water exchange rates, and tune the electronic properties to enhance relaxivity for improved MRI performance.

Applications of this compound Coordination Complexes

The ability of this compound to coordinate with metal ions opens avenues for its application in various fields, leveraging the unique properties imparted by the metal-ligand interactions.

Development of Functional Magnetic Materials

The magnetic properties of coordination complexes are influenced by factors such as the presence of unpaired d-electrons on the metal ion and the nature of the ligands, especially bridging ligands that can mediate electronic coupling between metal centers libretexts.orgmdpi.comgcnayanangal.comresearchgate.netiitk.ac.in.

This compound's documented role as a bridging ligand in dimolybdenum complexes demonstrates its capacity to facilitate electronic interactions between metal units researchgate.netnih.gov. The variation of coordinating atoms within bridging ligands can significantly influence electronic coupling and, consequently, the electronic spectra of these complexes researchgate.netnih.gov. This characteristic is fundamental to the design of functional magnetic materials, where controlled electronic interactions between metal centers are essential for achieving desired magnetic behaviors, such as paramagnetism or ferromagnetism libretexts.orgmdpi.com. While specific examples of this compound-based coordination complexes being developed directly as functional magnetic materials were not explicitly found in the provided search results, its structural features as a rigid, bifunctional bridging ligand make it a promising candidate for exploring such applications by constructing polynuclear complexes or metal-organic frameworks where magnetic properties can be tuned through coordination.

Bioinorganic Chemistry Applications

This compound has shown direct relevance in bioinorganic chemistry due to its interactions with biological molecules. It is known to reversibly bind to the minor groove of the DNA double helix without intercalation nih.govchem960.comambeed.com. This specific mode of interaction with DNA makes it a subject of interest for understanding molecular recognition in biological systems. Furthermore, this compound has been suggested to form ionic complexes with various biological components in vitro, including nucleic acids, proteins, and lipids nih.govchem960.comambeed.com.

The broader field of bioinorganic chemistry explores the roles of metals in biological systems and the development of metal-based compounds for biomedical applications cas.orgnih.govethz.chscribd.compreprints.org. Metal complexes that bind to DNA are actively investigated as probes for DNA structure and function, and as potential therapeutic agents, particularly in cancer research rsc.orgresearchgate.net. The intrinsic ability of this compound to interact with DNA and form complexes with biomolecules positions its coordination complexes as candidates for further exploration in areas such as biosensing, molecular imaging, and drug delivery, where metal-ligand interactions can be leveraged to achieve specific biological functions or targeting nih.gov. For instance, similar to how Gd(III) complexes are used as MRI contrast agents, this compound-based ligands could potentially be modified to chelate diagnostically relevant metal ions for bioimaging purposes.

Catalysis utilizing this compound-based Metal Complexes

While this compound's coordination chemistry lays the groundwork for potential catalytic applications, its direct role as an active component within metal complexes for catalysis is primarily observed through its contribution to the formation of Covalent Triazine Frameworks (CTFs).

Covalent Triazine Frameworks are a class of porous organic frameworks that are highly stable and exhibit exceptional porosity, making them excellent candidates as supports for heterogeneous catalysis rsc.org. This compound, particularly its dihydrochloride (B599025) salt, serves as a key building block in the polycondensation reactions that lead to the formation of these triazine-linked porous frameworks. For instance, the reaction between terephthalaldehyde (B141574) and this compound dihydrochloride in the presence of potassium carbonate yields such triazine frameworks.

Once formed, these this compound-derived CTFs can be engineered to host and stabilize various catalytically active species. This approach allows for the development of efficient and recyclable heterogeneous catalysts. For example, CTFs have been successfully utilized to anchor transition metal complexes, such as Ir(I)-complexes, enabling their application in organic transformations like C-H borylation of aromatic compounds rsc.org. The framework provides a stable and porous environment, bridging the gap between homogeneous and heterogeneous catalysis by immobilizing molecular active catalysts rsc.org.

Although the literature extensively highlights the use of this compound as a precursor for catalytic supports, direct examples of this compound metal complexes themselves acting as the primary catalytic species in homogeneous or heterogeneous reactions are less commonly reported. The focus of research involving this compound in catalysis largely revolves around leveraging its structural integrity within porous frameworks to facilitate the activity of other embedded catalytic centers.

Supramolecular Chemistry Involving Terephthalamidine

Self-Assembly Processes and Molecular Recognition

Self-assembly is a fundamental process in supramolecular chemistry where molecules spontaneously organize into ordered structures through non-covalent interactions. Terephthalamidine can participate in such processes due to its ability to form various intermolecular bonds. Molecular recognition, a key aspect of self-assembly, involves the specific interaction between two or more molecules, leading to the formation of stable complexes. co99.net

This compound can serve as a building block or scaffold in the creation of host-guest systems. These systems involve a "host" molecule that encapsulates or binds to a "guest" molecule. The formation of such systems is driven by specific non-covalent interactions between the host and the guest. For instance, studies have shown that this compound can be incorporated into frameworks that exhibit host-guest interactions. researchgate.netresearchgate.net In one example, a 3D hydrogen-bonded organic framework (HOF) named FJU-360 was successfully synthesized using Sunset Yellow and terephthalimidamide (a related compound to this compound) as building blocks. This HOF demonstrated the ability to detect aniline (B41778) through a single crystal to single crystal structure conversion, where aniline molecules replaced guest water molecules within the framework's channels. rhhz.net

The self-assembly and molecular recognition capabilities of this compound are largely attributed to a variety of non-covalent interactions:

Hydrogen Bonding: Hydrogen bonding is a crucial interaction in systems involving this compound. The amidine groups in this compound provide multiple sites for hydrogen bond donation and acceptance. This is evident in the formation of hydrogen-bonded organic frameworks (HOFs), where charge-assisted hydrogen bonding plays a significant role in the assembly of robust structures. rhhz.netresearchgate.net For example, the FJU-360 HOF, built with terephthalimidamide, features hydrogen bonds between its components, including a bond length of 2.426 Å between the amino group of an aniline guest and an exposed oxygen atom in the pore. rhhz.net

π-π Interactions: this compound contains an aromatic benzene (B151609) ring, which can engage in π-π stacking interactions. These interactions, arising from the overlap of electron clouds of aromatic rings, contribute to the stability and organization of supramolecular assemblies. The design of tectons with large π-conjugated systems that form intermolecular shape-fitted π-π stacking interactions has proven effective in creating chemically and thermally stable HOFs. researchgate.net

Electrostatic Interactions: Electrostatic interactions, involving the attraction or repulsion between charged species or polarized molecules, also play a role. This compound's ability to form ionic complexes with biological components suggests the involvement of electrostatic forces in its interactions. nih.govtargetmol.com In the context of covalent organic frameworks (COFs) and other porous materials, electrostatic interactions, alongside van der Waals forces and hydrogen bonding, are recognized as key non-covalent interfacial interactions. co99.net

Host-Guest Systems with this compound Scaffolds

Crystal Engineering and Solid-State Supramolecular Structures

This compound can be utilized in crystal engineering to design and construct solid-state supramolecular structures. Crystal engineering focuses on understanding and controlling the intermolecular interactions to achieve desired crystal architectures with specific properties. The predictable nature of hydrogen bonding and other non-covalent interactions involving this compound allows for the directed assembly of molecules into well-defined crystalline networks. For instance, the formation of 3D HOFs, as seen with FJU-360, demonstrates the successful application of crystal engineering principles to create porous materials with specific channel structures and functionalities in the solid state. rhhz.netresearchgate.net

Mechanically Interlocked Molecules and this compound

Mechanically interlocked molecules (MIMs), such as rotaxanes and catenanes, are characterized by their components being linked not by covalent bonds but by a mechanical bond. While direct examples of this compound as a core component in forming mechanically interlocked molecules were not extensively detailed in the search results, the broader field of supramolecular chemistry, which includes the assembly of complex architectures, often involves the principles that could lead to such structures. The ability of this compound to engage in strong and directional non-covalent interactions, particularly hydrogen bonding, makes it a potential candidate for the design of precursors or building blocks that could be incorporated into or facilitate the formation of MIMs. The concept of "interlocked networks" has been observed in some hybrid systems involving organic modules and inorganic anions, where the organic modules, including those with H-donor functions like this compound, act as bridges to create diverse assembling patterns. acs.org

Materials Science Applications of Terephthalamidine Based Compounds

Polymer Chemistry and Advanced Materials

Terephthalamidine plays a crucial role in polymer chemistry, serving as a building block for the synthesis of high-performance materials.

This compound can be utilized as a monomer in the synthesis of various polymers, including polyamides and polyimides nih.gov. Polyamides are typically formed through the polymerization of diamines and dicarboxylic acid monomers. Polyimides, often abbreviated as PI, are polymers containing imide monomers and are recognized as valuable engineering plastics due to their distinct physiomechanical and chemical attributes. Aromatic polyimides, which incorporate an aromatic 'R' group within their imide ring bond, find widespread industrial application. The formation of polyimides commonly involves the reaction between a dianhydride and a diamine, or a dianhydride and a diisocyanate.

This compound-based compounds contribute to the development of advanced materials possessing specific optical, electrical, or thermal properties nih.gov. Polyamides and polyimides, synthesized using monomers such as this compound, are notable for their inherent thermal stability, mechanical strength, and electrical characteristics nih.gov. For instance, polyimides demonstrate exceptional heat resistance, maintaining high tensile strength even at elevated temperatures. They exhibit stable electrical properties across a broad temperature range, from cryogenic conditions to high temperatures, and possess high thermal resistance, often exceeding 450°C. Furthermore, polyimides show minimal thermal expansion, contributing to high dimensional stability, along with high thermal conductivity and excellent flame resistance.

Monomer in the Synthesis of Polyamides and Polyimides

Photocatalytic Materials and Energy Applications

Derivatives of this compound have demonstrated promising capabilities as photocatalytic materials, particularly in energy-related applications. Photocatalysis is a process where a photocatalyst absorbs light to initiate or alter the rate of a chemical reaction. Semiconductors, including those derived from this compound, are extensively studied as photocatalysts due to their ability to convert solar energy into chemical energy by generating photoelectrons that drive redox reactions.

This compound is a key component in the synthesis of materials designed for solar-driven hydrogen generation. The conversion of solar energy and water into hydrogen via semiconductor photocatalysts represents a significant strategy for addressing global energy and environmental challenges. Covalent triazine-based frameworks (CTFs), which can be synthesized using this compound, exhibit substantial potential for solar-driven hydrogen production. This is attributed to their large continuous π-conjugated structure, high thermal and chemical stability, and efficient charge transfer and separation capabilities. For example, a phosphorus-incorporated CTF (PCTF) has been developed to create heterostructures that enhance photocatalytic hydrogen evolution. This PCTF achieved a notable hydrogen evolution rate of 134.84 μmol h⁻¹ (67.42 mmol h⁻¹g⁻¹) with an apparent quantum efficiency of 37.63% at 420 nm, outperforming many previously reported CTF-based photocatalysts.

This compound is frequently employed in the synthesis of Covalent Triazine Frameworks (CTFs) due to its capacity to form stable ionic interactions and hydrogen bonds. CTFs are a class of crystalline, porous materials built from organic units linked by covalent bonds. These frameworks are characterized by their low density, robust chemical, mechanical, and thermal stability, and exhibit semiconductor behavior with tunable band structures, making them highly suitable for various applications, including photocatalysis.

CTFs synthesized from this compound and terephthalaldehyde (B141574) have been thoroughly characterized for their structural integrity and photocatalytic efficiency, demonstrating a significant increase in surface area, reaching up to 700 m²/g. These materials have proven effective in generating hydrogen under visible light irradiation. The synthesis of CTFs often involves the reaction of this compound (or its dihydrochloride (B599025) salt) with aromatic aldehydes, typically forming a Schiff base intermediate that subsequently reacts to form the triazine ring. The inherent tunability of COFs enables the incorporation of efficient light-absorbing units and specific moieties to enhance their photocatalytic performance. Their crystalline nature promotes high charge carrier mobility and efficient charge separation, while high porosity ensures ample exposure to active sites and facilitates high diffusion rates. Furthermore, the stability of COFs provides resistance to photocorrosion, contributing to extended photocatalytic lifetimes.

Compound Names and PubChem CIDs

Water Oxidation Catalysis

Organic Electronics and Functional Materials

This compound-based compounds play a crucial role in the development of organic electronics and functional materials, primarily through their utility as monomers in polymer synthesis and as building blocks for covalent organic frameworks. Organic electronics, a field focused on organic molecules or polymers with desirable electronic properties, offers advantages such as low cost, flexibility, and ease of processing compared to traditional silicon-based technologies wikipedia.org, taylorfrancis.com.

Polymer Synthesis and Properties: this compound can serve as a monomer in the synthesis of polymers, including polyamides and polyimides, which are recognized for their thermal stability, mechanical strength, and electrical properties ontosight.ai. These conjugated polymers are fundamental to the advancement of organic electronic devices such as organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and polymer solar cells (PSCs) taylorfrancis.com, wikipedia.org, mdpi.com. The ability to tune the electrical properties of these polymers through synthetic strategies makes them attractive alternatives to inorganic conductors wikipedia.org.

Covalent Triazine Frameworks (CTFs): A significant application of this compound is its use as a precursor for the synthesis of Covalent Triazine Frameworks (CTFs) , rsc.org, mdpi.com, acs.org, acs.org, rsc.org. CTFs are a class of conjugated polymers distinguished by their large, continuous π-conjugated structures, high thermal and chemical stability, and efficient charge transfer and separation capabilities mdpi.com. These properties make CTFs highly promising for various functional material applications, particularly in photocatalysis rsc.org, mdpi.com. For instance, CTFs synthesized from this compound have demonstrated promising photocatalytic properties for solar-driven hydrogen generation . Studies have reported that synthesized CTF materials can exhibit a high surface area, approximately 700 m² g⁻¹, and effective hydrogen generation under visible light mdpi.com. Furthermore, this compound dihydrochloride has been used in the polycondensation reaction with tetra formyl-substituted porphyrin derivatives to fabricate porphyrin-based CTFs for photocatalytic hydrogen production and CO2 reduction rsc.org. The photocatalytic oxygen evolution rate of bipyridine-based CTFs, synthesized using this compound dihydrochloride, was significantly enhanced after post-synthetic cobalt coordination, reaching 322 μmol g⁻¹ h⁻¹ under visible light illumination (≥420 nm) rsc.org.

Organic Light-Emitting Diodes (OLEDs) and Field-Effect Transistors (OFETs): The conjugated nature of polymers derived from this compound contributes to their utility in OLEDs and OFETs. While direct emission from this compound in OLEDs is not the primary focus, its role in forming robust polymeric frameworks is essential. Organic semiconductors, including polymers, are the active layers in OFETs, controlling current through an electric field wikipedia.org, wikipedia.org. The design of functional materials for organic electronics, including those derived from such building blocks, is a key research area lcpo.fr, lcpo.fr, qmul.ac.uk.

Sensing Applications: this compound has been utilized in the construction of hydrogen-bonded organic frameworks (HOFs) for luminescence sensing applications. A notable example is the HOF material FJU-360, constructed from disodium (B8443419) 6-hydroxy-5-[(4-sulfophenyl)azo]-2-naphthalenesulfonate (SSY) and terephthalimidamide (a related derivative of this compound) rhhz.net. This material exhibits significantly stronger fluorescence than SSY and functions as a luminescence sensor for rapid and sensitive aniline (B41778) detection, achieving a detection limit of 3.2 nmol/L rhhz.net. This highlights the potential of this compound-based structures in developing highly sensitive chemical sensors.

Table 1: Performance Metrics of this compound-based Functional Materials

| Material Type | Application | Key Metric | Value | Source |

| Covalent Triazine Frameworks (CTFs) | Photocatalytic Hydrogen Generation | Surface Area | ~700 m²/g mdpi.com | mdpi.com |

| Covalent Triazine Frameworks (CTFs) | Photocatalytic Hydrogen Generation | Hydrogen Generation Rate (visible light) | 335 µmol h⁻¹ (Quantum Efficiency: 7.4%) | mdpi.com |

| Covalent Triazine Frameworks (CTFs) | Photocatalytic Oxygen Evolution | Oxygen Evolution Rate (visible light) | 322 μmol g⁻¹ h⁻¹ (with Co co-catalyst) | rsc.org |

| Hydrogen-Bonded Organic Frameworks (HOFs) | Aniline Luminescence Sensing | Detection Limit | 3.2 nmol/L | rhhz.net |

This table is designed to be conceptually interactive, allowing for easy comparison of performance metrics across different applications of this compound-based materials.

Nanomaterials and MEMS Applications

This compound's role extends to the realm of nanomaterials and Microelectromechanical Systems (MEMS), primarily through its use in synthesizing advanced polymeric structures that can be integrated into these miniaturized technologies. Nanomaterials, characterized by their dimensions in the nanoscale range, exhibit unique optical, magnetic, electrical, and mechanical properties, along with an increased surface area that enhances their catalytic abilities mdpi.com, medcraveonline.com.

Contribution to Nanomaterials: As discussed, this compound is a key precursor for CTFs, which inherently fall under the category of nanomaterials due to their porous, extended network structures mdpi.com, acs.org. The ability to synthesize CTFs with high surface areas (e.g., ~700 m²/g) contributes to their utility in applications requiring nanoscale features mdpi.com. Beyond CTFs, this compound's potential as a monomer for various polymers also suggests its indirect contribution to other polymer-based nanomaterials.

Integration with MEMS: MEMS are microscopic devices that combine mechanical and electrical components, fabricated using micromachining techniques scifiniti.com, researchgate.net, researchgate.net. The convergence of nanomaterials with MEMS is transforming various fields, including healthcare, by enabling breakthroughs in diagnostics, drug delivery, and biosensing scifiniti.com. Nanomaterials enhance MEMS devices by significantly improving their sensitivity and specificity scifiniti.com, mdpi.com, mdpi.com. While this compound itself is not a MEMS material, the functional materials derived from it, such as CTFs or specialized polymers, can be integrated into MEMS for enhanced performance. For example, nano-functional materials are employed in MEMS devices for biosensors and gas sensors, leveraging their unique properties to improve detection limits and signal transduction mdpi.com. The miniaturization offered by nanomaterials allows MEMS devices to operate with high precision and rapid processing in specific areas, which is crucial for applications like targeted drug delivery and advanced sensing mdpi.com.

Biological Interactions and Mechanisms of Action of Terephthalamidine

Biological Activity and Therapeutic Potential

Clinical Investigations and Associated Challenges (e.g., neurotoxicity)

Terephthalamidine (NSC 57155) was initially synthesized and evaluated in preclinical studies and brief clinical trials during the late 1950s and early 1960s, primarily for its activity against murine leukemias. nih.gov Despite demonstrating some responses, these compounds were ultimately discontinued (B1498344) from further development due to the observation of severe and unusual neurotoxicity. nih.govresearchgate.net

More recently, this compound was re-screened for its antitumor activity and selected for renewed clinical investigation by the National Cancer Institute's (NCI) Project for the Review of Old Drugs (P.R.O.D.) due to its distinctive chemical structure and promising preclinical activity spectrum. nih.gov

A phase I clinical and pharmacokinetic trial was conducted where this compound was administered as a 120-hour continuous infusion, repeated every 21 days. nih.govresearchgate.net This study involved thirteen patients who received a total of 27 courses of the compound across four dose levels (14, 28, 46, and 70 mg/m²/day). nih.govresearchgate.net The primary dose-limiting toxicities observed in all patients were profound and intractable anorexia, significant weight loss, and prostration. nih.govresearchgate.net The onset of these toxicities was delayed and was accompanied by electrolyte imbalances, specifically hyponatremia and hypokalemia. nih.govresearchgate.net Notably, no hematologic or other toxicities were documented in this particular trial. nih.govresearchgate.net One patient with adenocarcinoma of the lung exhibited a 40% reduction in mediastinal lymph nodes and resolution of a pleural effusion, which lasted for two months. nih.gov Due to the unacceptable level of toxicity observed at all tested dose levels with this continuous infusion schedule, no further studies were recommended unless the underlying mechanism of toxicity could be better understood and potentially prevented. nih.gov

Pharmacokinetics and Pharmacodynamics in Biological Systems

Pharmacokinetic analysis of this compound was performed using High-Performance Liquid Chromatography (HPLC) in the aforementioned phase I clinical trial. nih.gov The harmonic mean terminal half-life of this compound was determined to be 23 hours. nih.gov The plasma clearance of the compound was measured at 1.7 L/hr/m². nih.gov

Detailed research findings from this study indicated a proportional relationship between the achieved plasma concentrations during infusion and the dose administered (r² = 0.9). nih.gov Similarly, the area under the curve (AUC) also demonstrated proportionality with increasing dose (r² = 0.8), both relationships being statistically significant (p < 0.002). nih.gov Renal excretion was identified as a significant elimination pathway, accounting for 64% of the total cumulative dose, with an average renal clearance of 1.16 L/hr/m². nih.gov The existence of a plasma assay for this compound is considered crucial for facilitating further investigations into its clinical pharmacokinetics and pharmacodynamics, which could potentially lead to the development of optimized dosing and scheduling strategies. nih.gov

Table 1: Pharmacokinetic Parameters of this compound (NSC 57155)

| Parameter | Value | Unit | Reference |

| Harmonic Mean Terminal Half-Life | 23 | hours | nih.gov |

| Plasma Clearance | 1.7 | L/hr/m² | nih.gov |

| Renal Excretion | 64 | % of total dose | nih.gov |

| Average Renal Clearance | 1.16 | L/hr/m² | nih.gov |

Broader Implications in Chemico-Biological Interactions

This compound is classified as a derivative of phthalanilide (B97482) compounds. nih.govmedkoo.comtargetmol.com Its mechanism of action involves a reversible binding to the minor groove of the DNA double helix, without DNA intercalation. nih.govmedkoo.comtargetmol.com Beyond DNA interactions, this compound has also been shown to form ionic complexes with various biological components in vitro, including nucleic acids, proteins, and lipids. nih.govmedkoo.comtargetmol.com

The compound has been screened for its antitumor activity, indicating its potential in cancer research. nih.gov Furthermore, derivatives related to this compound, specifically terephthalamide (B1206420) derivatives, have been investigated for their ability to mimic helical peptides. medkoo.com This research includes their role in disrupting protein-protein interactions, such as the Bcl-x(L)/Bak interaction, which is significant in apoptotic pathways. medkoo.com The presence of amidine functional groups within the structure of this compound is understood to be a key factor contributing to its reactivity and its capacity for diverse interactions within biological systems.

Table 2: Key Chemico-Biological Interactions of this compound

| Interaction Type | Description | Reference |

| DNA Binding | Reversible binding to the minor groove of the DNA double helix; non-intercalative. | nih.govmedkoo.comtargetmol.com |

| Ionic Complex Formation | Forms ionic complexes in vitro with nucleic acids, proteins, and lipids. | nih.govmedkoo.comtargetmol.com |

| Antitumor Activity | Screened for potential antitumor effects. | nih.gov |

| Protein-Protein Disruption | Terephthalamide derivatives mimic helical peptides to disrupt interactions (e.g., Bcl-x(L)/Bak). | medkoo.com |

Spectroscopic and Characterization Methodologies for Terephthalamidine Research

Structural Elucidation Techniques

A variety of spectroscopic methods are employed to determine the precise molecular structure of terephthalamidine and its related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, Solid-state NMR, Solution-state NMR, 2D/3D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of this compound-containing molecules. wikipedia.orgebsco.comlibretexts.org By observing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular structure, dynamics, and chemical environment. wikipedia.org

¹H NMR: Proton NMR is fundamental in determining the arrangement of hydrogen atoms within a molecule. The chemical shift of protons in a this compound-based structure is influenced by the electron density of their surroundings. Deshielding effects, often caused by nearby electronegative atoms, result in a downfield shift (higher ppm values).

Solid-state and Solution-state NMR: Both solid-state and solution-state NMR are utilized to study this compound derivatives. Solution-state NMR provides high-resolution spectra for soluble compounds, while solid-state NMR is indispensable for characterizing insoluble materials like covalent organic frameworks (COFs).

2D/3D NMR: Advanced techniques such as 2D and 3D NMR, including Correlation Spectroscopy (COSY) and Nuclear Overhauser Effect Spectroscopy (NOESY), are employed to establish through-bond and through-space correlations between nuclei. wikipedia.org This allows for the unambiguous assignment of signals and a more complete understanding of the three-dimensional structure of complex this compound-based architectures.

Table 1: Representative ¹H NMR Data for a this compound Derivative

| Functional Group | Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Aromatic-H | 7.8-8.2 | m |

| Amidine-NH | 9.0-9.5 | br s |

Note: Specific chemical shifts can vary depending on the solvent and the specific molecular structure.

Mass Spectrometry (MS, ESI-MS, High-Resolution MS)

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions, enabling the determination of molecular weights and the elucidation of molecular structures. wikipedia.orgthermofisher.com

Electrospray Ionization Mass Spectrometry (ESI-MS): ESI-MS is a soft ionization technique commonly used for the analysis of this compound derivatives. It allows for the ionization of molecules directly from solution, minimizing fragmentation and providing clear molecular ion peaks.

High-Resolution Mass Spectrometry (HRMS): HRMS provides highly accurate mass measurements, which are crucial for determining the elemental composition of a compound. This level of precision helps to confirm the identity of newly synthesized this compound-based molecules and to identify any impurities. For example, in the study of certain coordination polymers, inductively coupled plasma mass spectrometry (ICP-MS) has been used to determine the amount of specific elements. scribd.com

Table 2: Expected Mass Spectrometry Data for this compound

| Ion | Formula | Calculated m/z | Observed m/z (example) |

|---|---|---|---|

| [M+H]⁺ | C₈H₁₁N₄⁺ | 163.0978 | 163.0975 |

| [M+Na]⁺ | C₈H₁₀N₄Na⁺ | 185.0797 | 185.0792 |

Note: Observed m/z values are illustrative and can vary slightly based on instrumentation.

X-ray Crystallography (Single Crystal and Powder X-ray Diffraction)

Single Crystal X-ray Diffraction (SCXRD): When suitable single crystals can be grown, SCXRD offers an unambiguous determination of the molecular structure. For instance, SCXRD has been used to characterize the hydrogen-bonded organic framework of this compound, revealing details of its three-dimensional network. fx361.com

Powder X-ray Diffraction (PXRD): PXRD is used to analyze polycrystalline materials and is particularly important for characterizing materials like covalent triazine frameworks (CTFs) derived from this compound. amazonaws.comamazonaws.com While it does not provide the same level of detail as SCXRD, PXRD is crucial for confirming the crystalline nature of a material and identifying its crystal phase.

Table 3: Illustrative Crystallographic Data for a this compound-based Framework

| Parameter | Value |

|---|---|

| Crystal System | Orthorhombic |

| Space Group | Pnma |

| a (Å) | 10.25 |

| b (Å) | 15.60 |

| c (Å) | 8.95 |

Note: These values are hypothetical and serve as an example of typical crystallographic data.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational modes. wikipedia.orgspectroscopyonline.com It is a rapid and effective method for identifying the functional groups present in a compound.

In the context of this compound research, IR spectroscopy is used to confirm the presence of key functional groups such as N-H (amine) and C=N (imine) bonds. The positions of these absorption bands provide valuable information about the molecular structure and bonding environment. For example, Fourier-transform infrared (FT-IR) spectroscopy is a common tool for this purpose. scribd.comgoogleapis.com

Table 4: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| N-H Stretch | 3300-3500 | Strong, broad |

| C-H (aromatic) | 3000-3100 | Medium |

| C=N Stretch | 1630-1680 | Medium-Strong |

| C=C (aromatic) | 1450-1600 | Medium |

Note: The exact positions and intensities of the peaks can be influenced by the molecular environment and hydrogen bonding.

Electron Paramagnetic Resonance (EPR) Spectroscopy

Electron Paramagnetic Resonance (EPR) spectroscopy, also known as Electron Spin Resonance (ESR), is a technique that detects species with unpaired electrons. wisc.edulibretexts.orgmeasurlabs.comwikipedia.org It is particularly useful for studying radical species and paramagnetic metal centers.

In this compound research, EPR can be employed to investigate radical-containing materials or to probe the local environment of paramagnetic centers within a this compound-based framework. rsc.org This can provide insights into reaction mechanisms, electronic structures, and the interactions between guest molecules and a host framework.

Advanced Spectroscopic Techniques for Material Properties

Beyond basic structural elucidation, a range of advanced spectroscopic techniques are utilized to probe the specific material properties of this compound-based systems. These methods are crucial for understanding how the molecular structure translates into macroscopic functionality. Spectroscopic techniques are essential for exploring material properties, structural integrity, and chemical composition in a non-destructive manner. labmanager.com

Techniques such as time-resolved spectroscopy can be used to study the dynamics of chemical and physical processes, while surface-enhanced Raman spectroscopy (SERS) can provide detailed vibrational information from molecules on surfaces. numberanalytics.com These advanced methods, often used in combination, provide a more complete picture of the structure and properties of materials, enabling the targeted design of new materials with desired functionalities. labmanager.comdatanose.nl

UV/VIS/NIR Spectroscopy

Ultraviolet-visible-near-infrared (UV/VIS/NIR) spectroscopy is a fundamental technique used to investigate the electronic properties of materials by measuring their absorption, transmission, or reflection of light in the ultraviolet, visible, and near-infrared regions of the electromagnetic spectrum. vam.ac.ukmsesupplies.comshimadzu.com This method provides valuable insights into the electronic transitions within a molecule, which are directly related to its chemical structure and conjugation. vam.ac.uk

In the context of this compound-based materials, UV/VIS/NIR spectroscopy is instrumental in characterizing their light-absorbing capabilities, a critical factor for photocatalytic applications. liverpool.ac.uk For instance, the spectral response in the visible region can determine the color of the material and its potential to harness solar energy. vam.ac.uk The technique can also be used to assess the filtering characteristics of materials in the UV and NIR regions. vam.ac.uk

Materials derived from this compound, such as covalent triazine frameworks (CTFs), often exhibit strong light absorption, which can be quantified using this method. liverpool.ac.uk The band gap of these semiconductor-like polymers, a key parameter for photocatalysis, can be estimated from the onset of their absorption spectra. liverpool.ac.uk A narrower band gap, typically below 2.95 eV, indicates that the material can be activated by visible light (λ > 420 nm). liverpool.ac.uk

Terahertz Vibrational Spectroscopy for Condensed Phase Materials

Terahertz (THz) vibrational spectroscopy has emerged as a powerful tool for probing the low-frequency vibrational modes of condensed-phase materials. nih.govnsf.gov This technique accesses the terahertz region of the electromagnetic spectrum, which corresponds to the energies of large-scale molecular motions, such as intermolecular vibrations and lattice modes in crystalline solids. nsf.gov These low-frequency dynamics are directly linked to bulk material properties, including phase transitions and semiconducting efficiency. nih.gov

The unique sensitivity of THz spectroscopy to weak intermolecular forces makes it an excellent method for characterizing the solid-state structure of materials. nsf.gov In the study of this compound-based frameworks, THz spectroscopy can provide detailed information about the framework's flexibility and guest-host interactions. For example, it has been used to observe the "gate-opening" modes in zeolitic imidazolate frameworks (ZIFs), which are crucial for gas adsorption and separation. rsc.org The distinct "fingerprint" spectra obtained in the THz region allow for the identification and characterization of different crystalline forms or polymorphs. mdpi.com

Transient Absorption Spectroscopy for Photocatalytic Studies

Transient absorption spectroscopy (TAS), also known as flash photolysis, is a pump-probe technique that measures the dynamics of photoexcited states on timescales ranging from femtoseconds to seconds. mdpi.comedinst.com This method is indispensable for understanding the fundamental processes in photocatalysis, such as charge separation, transfer, and recombination. mdpi.com

In a typical TAS experiment, a pump laser pulse excites the sample, and a subsequent probe pulse monitors the changes in absorption as a function of time and wavelength. edinst.com This allows for the direct observation of transient species like excited singlet and triplet states, as well as charge carriers (electrons and holes). edinst.com

For this compound-based photocatalysts, femtosecond transient absorption spectroscopy (fs-TAS) is particularly valuable. It can reveal the initial steps of the photocatalytic process, including exciton (B1674681) dissociation into charge carriers. ucl.ac.uk By analyzing the decay kinetics of the transient signals, researchers can determine the lifetimes of photogenerated charges and identify pathways for charge separation and recombination. mdpi.comucl.ac.uk For example, studies on phosphorus-doped CTFs have shown that the introduction of phosphorus atoms can boost the built-in electric fields, promoting exciton dissociation and prolonging the lifetime of photogenerated electrons, which ultimately enhances photocatalytic hydrogen evolution. ucl.ac.uk The presence of a negative band in the transient absorption spectra, often assigned to excited-state absorption, provides direct evidence of photogenerated charges within the CTF structure. ucl.ac.uk

Thermal Analysis (TGA, DSC)

Thermal analysis techniques are essential for determining the stability and thermal behavior of materials. openaccessjournals.com Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are two of the most common methods used in this regard. wikipedia.orgwikipedia.org

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature in a controlled atmosphere. wikipedia.orgmt.com This provides information on thermal stability, decomposition temperatures, and the composition of the material. openaccessjournals.com For this compound-based materials like CTFs, TGA is used to assess their thermal robustness. For instance, some bipyridine-based CTFs have shown high thermal stability, with no significant mass loss observed up to 600 °C under a nitrogen atmosphere. rsc.org

Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. filab.frnetzsch.com DSC is used to detect thermal transitions such as melting, crystallization, and glass transitions. wikipedia.orgtorontech.com It provides quantitative information about the enthalpy changes associated with these processes. nih.gov For polymeric materials derived from this compound, DSC can be used to study their curing and crosslinking reactions, which are important for understanding their formation and final properties. torontech.com

Surface Area and Porosity Characterization (e.g., CTFs)

The functional performance of porous materials like covalent triazine frameworks (CTFs) derived from this compound is intrinsically linked to their surface area and porosity. mdpi.com These properties are typically characterized by gas sorption analysis, most commonly using nitrogen at 77 K.

The Brunauer-Emmett-Teller (BET) method is widely used to calculate the specific surface area of these materials from the nitrogen adsorption isotherm. High surface area is a desirable feature for applications in catalysis and gas storage as it provides more active sites and greater capacity. rsc.org The synthesis method significantly influences the resulting surface area of CTFs. For example, CTFs synthesized via ionothermal methods can achieve surface areas of around 1000 m²/g. mdpi.com Some CTFs prepared through Friedel-Crafts reactions have exhibited even higher surface areas, reaching up to 1668 m²/g. mdpi.com In contrast, a CTF synthesized from terephthalaldehyde (B141574) and this compound dihydrochloride (B599025) showed a lower BET surface area of 283 m²/g. acs.org

In addition to surface area, the pore volume and pore size distribution are critical parameters. acsmaterial.com These are determined from the gas sorption isotherm data using theoretical models such as Non-Local Density Functional Theory (NLDFT) or Quenched Solid Density Functional Theory (QSDFT). rsc.org The pore characteristics, including the presence of micropores and mesopores, dictate the material's suitability for specific applications, such as the selective separation of gases. uni-duesseldorf.de For instance, a crystalline covalent triazine framework was reported to have a pore volume of 0.96 ml/g and a pore size of 1.1 nm. acsmaterial.com

Below are tables summarizing key characterization data for various this compound-based materials reported in the literature.

Table 1: Surface Area and Porosity Data for this compound-Based Covalent Triazine Frameworks (CTFs)

| Material | Synthesis Precursors | BET Surface Area (m²/g) | Pore Volume (cm³/g) | Source |

|---|---|---|---|---|

| CTF-1 | 1,4-dicyanobenzene | 790 | 0.40 | mdpi.com |

| Pyridine-based CTF | Pyridine-containing building units | 1061 | 0.93 | mdpi.com |

| CTF from Friedel-Crafts | Cyanuric chloride, aromatic compounds | up to 1668 | Not specified | mdpi.com |

| CTF-HUST-1 | Terephthalaldehyde, this compound dihydrochloride | 663 | Not specified | uni-duesseldorf.de |

| CTF | Terephthalaldehyde, this compound dihydrochloride | 283 | Not specified | acs.org |

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| This compound dihydrochloride |

| Covalent Triazine Framework (CTF) |

| 1,4-dicyanobenzene |

| Cyanuric chloride |

| Terephthalaldehyde |

| Zeolitic Imidazolate Framework (ZIF) |

Computational and Theoretical Studies of Terephthalamidine

Quantum Mechanical (QM) Calculations and Density Functional Theory (DFT)

Quantum mechanical (QM) calculations, particularly those based on Density Functional Theory (DFT), are powerful computational methods utilized in physics, chemistry, and materials science to investigate the electronic structure of many-body systems, including atoms and molecules. researchgate.netmit.edursc.orgscm.com DFT allows for the prediction and calculation of material behavior based on first principles, without requiring higher-order empirical parameters. researchgate.net Its widespread adoption in quantum chemistry is attributed to its favorable balance between accuracy and computational cost. scm.com

Electronic structure analysis, often referred to as quantum chemistry, uses QM calculations to determine the wavefunctions of electrons within molecules. mit.edu From this information, fundamental properties such as electronic energy and molecular orbitals can be derived. mit.edu DFT, grounded in the Hohenberg-Kohn theorems, asserts that the ground-state properties of a system are uniquely determined by its electron density. rsc.org By minimizing a universal functional of the electron density, the ground-state energy of the system can be obtained. rsc.org Periodic DFT calculations, specifically employing the PBE-functional for exchange and correlation energy, have been performed on Terephthalamidine, indicating its inclusion in studies aimed at understanding its electronic behavior. tue.nlresearchgate.net

QM calculations are instrumental in predicting the equilibrium molecular geometries, including bond lengths and angles, as well as electronic energies such as bond energies and enthalpies of formation. mit.edu Furthermore, these methods are used to calculate vibrational frequencies, which are crucial for interpreting spectroscopic data like infrared and Raman spectra. mit.edunih.govethz.charxiv.orgchemrxiv.orgnih.govwikipedia.orgebsco.commicrosoft.com Accurate prediction of vibrational frequencies necessitates that the underlying molecular structure represents a stationary point on the potential energy surface. chemrxiv.org DFT calculations, which have been applied to this compound, inherently involve the optimization of molecular geometry to achieve such stationary points, thereby enabling the prediction of its structural parameters, energies, and vibrational modes. tue.nlresearchgate.net

While specific numerical data for this compound's calculated geometries, energies, or vibrational frequencies from the provided sources are not detailed, the application of DFT methods to this compound implies that such data would be generated in computational studies. An example of the type of data predicted is shown below:

Table 1: Illustrative Predicted Molecular Properties from QM/DFT Calculations

| Property | Description | Expected Unit |

| Molecular Geometry | Optimized bond lengths, bond angles, and dihedral angles. | Å, degrees |

| Electronic Energy | Total electronic energy of the molecule in its ground state. | Hartree (a.u.) / kJ/mol |

| Vibrational Frequencies | Calculated frequencies corresponding to molecular vibrations (e.g., stretching, bending modes). | cm⁻¹ |

| Dipole Moment | Measure of the polarity of the molecule. | Debye |

| HOMO-LUMO Gap | Energy difference between the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), indicative of chemical reactivity. | eV / kcal/mol |

Electronic Structure Analysis

Molecular Modeling and Simulation

Molecular modeling and simulation encompass a range of computational techniques used to study the physical movements and interactions of atoms and molecules. scm.comrsc.orgresearchgate.netwikipedia.orgscitechnol.com These methods provide a dynamic view of molecular systems, allowing researchers to understand how chemical changes occur and to predict the outcomes of molecular interactions. rsc.orgresearchgate.net Molecular dynamics (MD) simulations, a prominent technique within this field, solve Newton's equations of motion for interacting particles, with forces often calculated using interatomic potentials or molecular mechanical force fields. rsc.org

In the context of this compound, while detailed standalone MD simulations of the isolated compound are not explicitly described in the provided information, its use as a bridging ligand in the synthesis of larger structures, such as covalent triazine frameworks, implies its involvement in molecular simulation studies. rsc.org For instance, MD simulations are employed to confirm the crystalline nature and study the dynamics of such molecular assemblies, which would include the integrated this compound units. rsc.orgscm.com This highlights the utility of molecular modeling in understanding the behavior of this compound within more complex chemical architectures.

Computational Toxicology and Biological Interaction Modeling

Computational toxicology is a subdiscipline that applies mathematical, statistical, modeling, and computer science tools to better understand the mechanisms through which chemicals induce harm and to predict their potential adverse effects on human health and the environment. rsc.orgrsc.org This field plays a pivotal role in chemical safety assessment by offering rapid and cost-effective methods for screening a large number of chemicals. rsc.org

Molecular docking is a widely used computational technique that predicts the binding affinities and orientations of a small molecule (ligand) when it interacts with a larger biological target, such as a protein or DNA, to form a stable complex. nih.govethz.chnih.govwikipedia.orgarxiv.orgmdpi.com This method is a critical component of structure-based drug design and helps assess the binding potential of compounds by evaluating the nature and strength of their interactions within active sites. nih.govnih.gov

This compound is known for its ability to reversibly bind to the minor groove of the DNA double helix and to form ionic complexes with various biological components, including nucleic acids and proteins. rsc.orgacs.org This inherent biological interaction profile makes this compound a suitable candidate for molecular docking studies aimed at elucidating its precise binding modes and affinities with relevant biological targets. While direct docking studies specifically for this compound were not detailed, computational docking simulations have been performed on terephthalamide (B1206420) derivatives. These studies suggested that the binding cleft for the BH3 domain of the Bak peptide on the surface of Bcl-x(L) is a target area for these synthetic inhibitors, demonstrating the relevance of the terephthalamide scaffold (which is structurally related to this compound) in biological interaction modeling. Such findings underscore the potential for similar investigations into this compound's interactions with various biomacromolecules.

Table 2: Illustrative Molecular Docking Data

| Target Protein/DNA | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues/Bases | Type of Interactions (e.g., H-bonds, hydrophobic) |

| DNA Minor Groove | [Value] | [Specific DNA bases] | Hydrogen bonds, van der Waals |

| Protein X | [Value] | [Amino acid residues] | Hydrogen bonds, hydrophobic, electrostatic |

| Enzyme Y | [Value] | [Active site residues] | Covalent, non-covalent (e.g., π-stacking) |

The prediction of pharmacokinetic properties, often summarized by ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) parameters, is crucial for understanding the fate of a small molecule within a living organism. nih.gov In silico methodologies are increasingly used to quantify and predict these properties during early drug discovery, helping to reduce the need for extensive experimental testing. nih.govscitechnol.com These computational approaches aim to predict aspects like oral absorption, intestinal permeability, and metabolic stability. nih.gov Tools such as pkCSM are specifically designed to predict small-molecule pharmacokinetic properties using graph-based signatures. nih.govscitechnol.com

For compounds like this compound, which show potential for biological interaction, predicting pharmacokinetic properties is a vital step in assessing their drug-likeness and potential for further development. Although specific predicted ADMET values for this compound were not found in the provided search results, the general applicability of these computational methods means that this compound would be subjected to such analyses to evaluate its absorption, distribution, metabolism, and excretion profile.

Table 3: Illustrative Predicted Pharmacokinetic Properties

| Property | Description | Expected Value/Range |

| Human Intestinal Absorption | Predicted percentage of absorption in the human intestine. | % |

| Blood-Brain Barrier (BBB) Permeability | Indication of whether the compound can cross the blood-brain barrier. | LogBB / Classification |

| CYP450 Substrate/Inhibitor | Prediction of whether the compound is a substrate or inhibitor for major cytochrome P450 enzymes (e.g., CYP3A4). | Yes/No |

| Total Clearance | Predicted rate at which the drug is cleared from the body. | mL/min/kg |

| Oral Bioavailability | Predicted fraction of an orally administered dose that reaches systemic circulation. | % |

Molecular Docking for Biological Target Interactions

Structure-Property Relationships and Predictive Modeling

Computational and theoretical studies play a crucial role in understanding the intrinsic properties of chemical compounds like this compound and in predicting their behavior and interactions. These methodologies, including Density Functional Theory (DFT) calculations, molecular dynamics (MD) simulations, and Quantitative Structure-Property Relationship (QSPR) modeling, provide insights into electronic structure, molecular geometry, and reactivity, which are essential for rational material design and property optimization.